1,1-Dichloro-2-iodo-1,2,2-trifluoroethane

Descripción

Historical Context of Halogenated Ethane (B1197151) Chemistry

The history of halogenated alkanes dates back to the 15th century with the synthesis of chloroethane. wikipedia.org However, the systematic synthesis and understanding of these compounds truly began in the 19th century, in parallel with the development of modern organic chemistry and the structural theory of alkanes. wikipedia.org Early methods focused on the selective formation of carbon-halogen bonds, such as the addition of halogens to alkenes and the conversion of alcohols to alkyl halides. wikipedia.org

The 20th century saw a surge in the production and application of halogenated ethanes, particularly chlorofluorocarbons (CFCs), which were widely used as refrigerants, propellants, and solvents. wikipedia.org However, the discovery of their detrimental effects on the ozone layer led to international regulations, such as the Montreal Protocol, phasing out their use. This spurred research into alternative compounds with more favorable environmental profiles.

The inclusion of iodine in a haloalkane structure, as seen in 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane, often imparts specific reactivity that makes it a valuable intermediate in organic synthesis. The carbon-iodine bond is generally the weakest among the carbon-halogen bonds, making it a reactive site for various chemical transformations.

Structural Analysis and Isomerism of Dichloroiodotrifluoroethanes

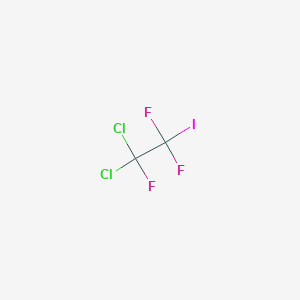

The molecular formula C2Cl2F3I represents several possible structural isomers, which are molecules that have the same molecular formula but a different arrangement of atoms. youtube.com The specific compound of interest, this compound, is defined by the attachment of two chlorine atoms and one fluorine atom to the first carbon, and one iodine atom and two fluorine atoms to the second carbon.

Isomerism in dichloroiodotrifluoroethanes arises from the different possible positions of the five halogen atoms on the two-carbon ethane framework. The naming of these isomers follows IUPAC nomenclature, which assigns numbers to the carbon atoms and lists the halogen substituents alphabetically. libretexts.org For example, a potential isomer could be 1,2-dichloro-1,1,2-trifluoro-2-iodoethane. nih.gov The precise arrangement of atoms in each isomer leads to distinct physical and chemical properties.

Structural analysis to differentiate between these isomers can be performed using various spectroscopic techniques. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy provide detailed information about the molecular structure, allowing for the unambiguous identification of a specific isomer. chemrxiv.org

Isomers of Dichloroiodotrifluoroethane

| Isomer Name | CAS Number | Molecular Formula | Condensed Structural Formula |

|---|---|---|---|

| This compound | 661-66-5 | C2Cl2F3I | Cl2CF-CFI2 |

| 1,2-Dichloro-2-iodo-1,1,2-trifluoroethane | 354-61-0 | C2Cl2F3I | F2ClC-CClFI |

Current Research Significance in Fluorine Chemistry

Fluorine chemistry is a rapidly expanding field, with fluorinated compounds playing a crucial role in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and altered biological activity, make the synthesis of novel fluorinated molecules an area of intense research. numberanalytics.comresearchgate.net

Polyhalogenated compounds like this compound are significant as building blocks in the synthesis of more complex fluorinated molecules. acs.org The presence of multiple, different halogen atoms allows for selective chemical reactions. For instance, the weaker carbon-iodine bond can be targeted for reactions such as cross-coupling or radical additions, leaving the more stable carbon-chlorine and carbon-fluorine bonds intact. This regioselective reactivity is highly valuable in constructing intricate molecular architectures.

Current research may explore the use of this compound as a precursor for introducing trifluoroethyl or dichlorofluoroethyl groups into organic molecules. These moieties can significantly alter the electronic and steric properties of the target compound, which is a key strategy in the design of new drugs and functional materials. For example, its isomer, 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane, has been noted for its utility in synthesizing fluorinated monomers and per(poly)fluoroalkylmethyl-substituted cyclopropane (B1198618) derivatives. chemicalbook.com

Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dichloro-1,2,2-trifluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl2F3I/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSPBOZWNYOYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378850 | |

| Record name | 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661-66-5 | |

| Record name | 1,1-Dichloro-1,2,2-trifluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dichloro 2 Iodo 1,2,2 Trifluoroethane

Direct Halogenation and Fluorination Approaches

Direct halogenation and fluorination methods represent a primary strategy for the synthesis of mixed halogenated alkanes. These approaches typically involve the introduction of different halogen atoms to a carbon backbone through successive reactions or in a single pot.

Successive Halogen Exchange Reactions

A common method for synthesizing complex haloalkanes is through successive halogen exchange reactions, often referred to as the Swarts reaction, particularly when introducing fluorine. This process involves reacting a chlorinated or brominated precursor with a fluorinating agent. For the synthesis of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane, a plausible route would start with a more heavily chlorinated precursor.

For instance, a compound like 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) could undergo a controlled halogen exchange. One chlorine atom on the C1 carbon and one on the C2 carbon would be substituted by fluorine, and another chlorine by iodine. However, achieving such specific selectivity can be challenging.

A more controlled approach involves the fluorination of a trichloro-trifluoroethane isomer. For example, the fluorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) can be a pathway to related compounds, which could then be subjected to iodination. The process often involves isomerizing the starting material to a more reactive form, followed by fluorination with hydrogen fluoride (B91410) (HF).

Table 1: Illustrative Halogen Exchange Reaction Conditions for Related Compounds

| Starting Material | Reagent(s) | Catalyst | Temperature (°C) | Pressure | Product(s) | Yield (%) |

| 1,1,2-Trichloro-1,2,2-trifluoroethane | HF | Isomerization catalyst (e.g., AlCl₃) | 100-200 | Atmospheric | 1,1-Dichloro-1,2,2,2-tetrafluoroethane | Moderate to High |

| Trichloroethylene | HF | Antimony trichloride | 130 | Not specified | 2-Chloro-1,1,1-trifluoroethane | Not specified |

This table presents data for analogous reactions to illustrate typical conditions and should not be taken as specific data for the synthesis of this compound.

Catalytic Synthesis Routes

Catalysts play a crucial role in directing the outcome of halogenation reactions, improving both yield and selectivity. Lewis acid catalysts are frequently employed in halogen exchange and addition reactions. For instance, the synthesis of related compounds often utilizes catalysts based on halides or oxides of elements like aluminum, chromium, iron, and nickel.

In a potential catalytic route to this compound, a catalyst could facilitate the selective replacement of a chlorine atom with an iodine atom from a suitable iodine source, such as iodine monochloride (ICl) or elemental iodine in the presence of an oxidizing agent. The choice of catalyst is critical to prevent unwanted side reactions like over-iodination or rearrangement of the carbon skeleton.

Targeted Preparation from Precursors

The synthesis of this compound can also be approached by building the molecule from smaller, functionalized precursors. These methods offer greater control over the final structure.

Dehalogenation and Dehydrohalogenation Pathways

Dehalogenation and dehydrohalogenation reactions are powerful tools for creating unsaturation, which can then be functionalized. A hypothetical route to the target compound could involve the synthesis of a suitable alkene precursor followed by the addition of halogens.

For example, a dehalogenation reaction of a tetrachloro-difluoroethane using zinc in a suitable solvent can produce a dichloro-difluoroethylene. This unsaturated intermediate could then undergo iodochlorination. A well-documented example is the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane to produce 1,1-dichloro-2,2-difluoroethylene (B1203012). The reaction is typically carried out in methanol (B129727) with zinc powder.

Table 2: Example of a Dehalogenation Reaction to an Alkene Precursor

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Product | Yield (%) |

| 1,1,1,2-Tetrachloro-2,2-difluoroethane | Zinc powder, Zinc chloride | Methanol | 60-63 | 1,1-Dichloro-2,2-difluoroethylene | 89-95 |

This table illustrates a dehalogenation reaction to form a potential precursor and does not represent a direct synthesis of the target compound.

Thermal Addition Reactions with Unsaturated Systems

The addition of interhalogen compounds like iodine monochloride (ICl) across a double bond is a direct method for introducing both iodine and chlorine into a molecule. wikipedia.org A plausible precursor for the synthesis of this compound would be an appropriately halogenated ethene, such as 1,1-dichloro-2,2-difluoroethylene or 1-chloro-2,2,2-trifluoroethylene.

The reaction of an alkene with ICl typically proceeds via an electrophilic addition mechanism. google.com The iodine atom, being the more electropositive element, acts as the electrophile. The regioselectivity of the addition is governed by the stability of the resulting carbocation intermediate. In the case of highly fluorinated alkenes, the electronic effects of the fluorine atoms will significantly influence the orientation of the addition.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount in the synthesis of mixed haloalkanes to maximize the yield of the desired product and minimize the formation of isomers and byproducts. Key parameters that are typically adjusted include temperature, pressure, reaction time, and the molar ratio of reactants and catalysts.

For halogen exchange reactions, the temperature and catalyst activity are critical. A higher temperature might increase the reaction rate but can also lead to undesired side reactions or decomposition. The choice of solvent can also influence the reaction outcome by affecting the solubility of reactants and stabilizing intermediates.

In dehalogenation reactions, the purity of the metal (e.g., zinc) and the solvent system are important factors. The reaction temperature needs to be carefully controlled to maintain a steady reaction rate without causing vigorous, uncontrolled reactions.

For addition reactions to alkenes, the reaction temperature and the presence of a catalyst can influence the rate and selectivity. In some cases, photochemical initiation (e.g., using UV light) can be employed to promote radical addition pathways, which may offer different selectivity compared to thermal reactions.

Mechanistic Investigations of Synthetic Transformations

The addition of iodine monochloride to an unsymmetrical alkene like chlorotrifluoroethylene (B8367) can proceed through two principal mechanistic pathways: electrophilic addition and free-radical addition. The prevailing mechanism is often dictated by the reaction conditions, such as the presence of light or radical initiators.

Electrophilic Addition Mechanism:

In the absence of factors that promote radical formation, the reaction is expected to proceed via an electrophilic addition mechanism. libretexts.orglibretexts.org Iodine monochloride is a polar molecule, with the iodine atom being the more electrophilic center due to the higher electronegativity of chlorine.

The initial step involves the electrophilic attack of the iodine cation (I+) on the pi-electron system of the chlorotrifluoroethylene double bond. This attack leads to the formation of a cyclic iodonium (B1229267) ion intermediate. stackexchange.com The formation of this bridged intermediate is a key feature of halogen addition to alkenes.

Subsequently, the chloride ion (Cl-), acting as a nucleophile, attacks one of the carbon atoms of the cyclic iodonium ion. libretexts.org This nucleophilic attack results in the opening of the three-membered ring and the formation of the final dihaloethane product. The regioselectivity of this step is crucial in determining the final product isomer. According to Markovnikov's rule, the nucleophile (chloride) will preferentially attack the more substituted carbon atom, which is the carbon that can better stabilize a positive charge. In the case of chlorotrifluoroethylene, the carbon atom bonded to the chlorine atom is more electron-deficient due to the inductive effect of the halogens. Consequently, the positive charge in the transition state is better accommodated on the carbon atom bonded to the fluorine atoms. This would lead to the attack of the chloride ion on the carbon bearing the chlorine, resulting in the formation of this compound.

Table 1: Regioselectivity in the Electrophilic Addition of ICl to Chlorotrifluoroethylene

| Reactant | Reagent | Intermediate | Predicted Major Product |

| Chlorotrifluoroethylene | Iodine Monochloride | Cyclic Iodonium Ion | This compound |

Free-Radical Addition Mechanism:

Under photochemical conditions or in the presence of a radical initiator, the addition of iodine monochloride to chlorotrifluoroethylene can proceed through a free-radical chain mechanism. wikipedia.org This mechanism is initiated by the homolytic cleavage of the I-Cl bond to generate iodine and chlorine radicals.

The propagation phase of the reaction involves the addition of a halogen radical (either iodine or chlorine) to the double bond of chlorotrifluoroethylene. The regioselectivity of this radical addition is governed by the stability of the resulting radical intermediate. The addition will occur in a way that forms the more stable radical. In the case of chlorotrifluoroethylene, the addition of a radical to the CF2 carbon would result in a more stable radical on the CFCl carbon, due to the ability of the chlorine atom to stabilize the radical through resonance.

The subsequent step involves the abstraction of a halogen atom from an iodine monochloride molecule by the newly formed radical, regenerating a halogen radical and continuing the chain reaction. The anti-Markovnikov addition product is typically favored in free-radical additions to alkenes. wikipedia.org This would suggest that the iodine radical would add to the CF2 carbon, and the subsequent reaction with ICl would lead to the formation of 1,2-dichloro-1-iodo-1,2,2-trifluoroethane as the major product.

Table 2: Regioselectivity in the Free-Radical Addition of ICl to Chlorotrifluoroethylene

| Initiator | Propagating Radical | Intermediate Radical | Predicted Major Product |

| UV light / Peroxide | I• or Cl• | More stable radical on the CFCl carbon | 1,2-Dichloro-1-iodo-1,2,2-trifluoroethane |

It is important to note that the actual product distribution may be a mixture of isomers, and the predominant product will depend on the specific reaction conditions employed.

An article on the specific reactivity and mechanistic studies of This compound as requested cannot be generated at this time.

A thorough search of available scientific literature and chemical databases has revealed a significant lack of specific research focused on the detailed reactivity and mechanistic pathways of this particular chemical compound (CAS Number: 78669-56-4).

The provided outline requires in-depth analysis and data for specific reaction types, including radical reactions, Atom-Transfer Radical Addition (ATRA), electron transfer mechanisms, and transition metal-catalyzed transformations. Unfortunately, published studies detailing these aspects for this compound are not presently available. While research exists for related isomers, such as 1,2-dichloro-1,1,2-trifluoro-2-iodoethane, and for the broader categories of halogenated alkanes, extrapolating this information would not be scientifically accurate, as minor structural differences between isomers can lead to significant variations in chemical reactivity.

To provide a thorough and scientifically rigorous article as instructed, specific research findings, including detailed experimental data and mechanistic investigations for this compound, are essential. Without such dedicated studies, the generation of content that is both informative and scientifically accurate for each specified subsection of the outline is not possible.

Reactivity and Mechanistic Studies of 1,1 Dichloro 2 Iodo 1,2,2 Trifluoroethane

Transition Metal-Catalyzed Transformations

Reductive Cleavage Strategies

Reductive cleavage is a fundamental transformation for organohalides, typically involving the breaking of a carbon-halogen bond and its replacement with a carbon-hydrogen bond or the formation of a carbon-carbon bond. In 1,1-dichloro-2-iodo-1,2,2-trifluoroethane, the carbon-iodine (C-I) bond is the most susceptible to reductive cleavage due to its lower bond dissociation energy compared to carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.

The general order of bond strength for carbon-halogen bonds is C-F > C-Cl > C-Br > C-I. This trend dictates that reagents that effect reductive cleavage will preferentially target the C-I bond. Common strategies for the reductive cleavage of alkyl iodides involve the use of reducing agents such as metal hydrides, dissolving metals, or catalytic hydrogenation.

While specific studies on this compound are not extensively documented, analogies can be drawn from related fluorinated compounds. For instance, the reduction of similar polyhaloalkanes often proceeds with high selectivity for the removal of the heavier halogen.

Interactive Data Table: Bond Dissociation Energies

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

| C-I | ~234 |

| C-Cl | ~351 |

| C-F | ~485 |

Note: These are average values and can vary based on the specific molecular structure.

The strong electron-withdrawing nature of the adjacent trifluoromethyl (CF₃) and dichloro (CCl₂) groups is expected to influence the ease of C-I bond cleavage. These groups can stabilize a potential radical or anionic intermediate formed upon cleavage, thereby facilitating the reaction.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound towards nucleophiles and electrophiles is heavily dictated by the electronic effects of its halogen substituents.

Nucleophilic Reactivity:

The carbon atom attached to the iodine is the primary site for nucleophilic attack. The highly electronegative trifluoromethyl group significantly influences the reactivity of the compound in nucleophilic substitution reactions. This is due to the strong electron-withdrawing nature of the CF₃ group, which can destabilize the transition state of an Sₙ2 reaction. Consequently, this compound is expected to exhibit lower reactivity in Sₙ2 reactions compared to non-fluorinated alkyl iodides. For example, the Sₙ2 reactivity of ethyl iodide is approximately 17,000 times higher than that of 1,1,1-trifluoro-2-iodoethane.

Despite the reduced Sₙ2 reactivity, the C-I bond can still be a target for strong nucleophiles. Reactions with nucleophiles such as alkoxides, thiolates, and amines could potentially lead to substitution products, although potentially requiring more forcing conditions than for simple alkyl iodides.

Electrophilic Reactivity:

The electron-rich halogen atoms, particularly the iodine, could theoretically act as a site for electrophilic attack. However, the strong inductive effect of the fluoro and chloro substituents significantly reduces the electron density on the iodine atom, making it a very weak nucleophile. Therefore, electrophilic attack on the iodine is unlikely. The molecule as a whole is electron-deficient and not prone to reactions with electrophiles under normal conditions.

Deiodination and Dechlorination Processes

Dehalogenation, the removal of a halogen atom, can be a desired transformation in synthetic sequences or for remediation purposes.

Deiodination:

Deiodination, the selective removal of the iodine atom, is the most facile dehalogenation process for this molecule. This can be achieved through various reductive methods as discussed under reductive cleavage. For instance, treatment with zinc dust in a protic solvent is a classic method for the reduction of alkyl iodides to the corresponding alkanes. Catalytic hydrogenation over a palladium catalyst would also be expected to selectively cleave the C-I bond.

Dechlorination:

Dechlorination, the removal of one or both chlorine atoms, is a more challenging process than deiodination due to the stronger C-Cl bond. noaa.gov Achieving selective dechlorination without affecting the C-F bonds requires carefully chosen reagents and reaction conditions. Strong reducing agents, such as sodium naphthalenide or other radical anions, are often necessary to cleave C-Cl bonds. Photochemical methods can also be employed for dechlorination. It is important to note that under forcing reductive conditions, dechlorination may occur subsequently to or concurrently with deiodination.

Interactive Data Table: Reactivity Summary

| Reaction Type | Primary Reactive Site | Expected Reactivity | Influencing Factors |

| Reductive Cleavage | C-I bond | High | Weak C-I bond energy, stabilization of intermediates by electron-withdrawing groups. |

| Nucleophilic Substitution | Carbon bearing iodine | Moderate to Low | Steric hindrance, strong electron-withdrawing effect of CF₃ group. |

| Electrophilic Attack | Iodine atom | Very Low | Reduced electron density on iodine due to inductive effects. |

| Deiodination | C-I bond | High | Facile cleavage with various reducing agents. |

| Dechlorination | C-Cl bonds | Low | Stronger C-Cl bond requires harsher conditions. |

Advanced Spectroscopic Characterization of 1,1 Dichloro 2 Iodo 1,2,2 Trifluoroethane and Derivatives

Vibrational Spectroscopy Applications (IR and Raman)

The vibrational modes of the molecule are determined by the C-C, C-F, C-Cl, and C-I bonds. The C-C stretching frequency in halogenated ethanes typically appears in the 900-1200 cm⁻¹ region. The presence of multiple electronegative halogen atoms is expected to shift this frequency to the higher end of the range.

The C-F stretching vibrations are characteristically strong in the IR spectrum and are expected to be found in the 1000-1400 cm⁻¹ range. For a CF₃ group, symmetric and asymmetric stretching modes would lead to multiple strong absorption bands. The C-Cl stretching vibrations are also intense and typically occur in the 600-800 cm⁻¹ region. The C-I stretch is expected at a lower frequency, generally in the 500-600 cm⁻¹ range, due to the larger mass of the iodine atom.

Raman spectroscopy offers complementary information. While C-F bonds often yield weak Raman signals, the C-Cl and particularly the C-I bonds, being more polarizable, should produce strong Raman scattering peaks. The deformation modes, including bending, rocking, and twisting, will populate the lower frequency region of the spectra (< 500 cm⁻¹). For instance, in 1,2-dichloroethane, the C-C-Cl deformation and C-Cl stretching vibrations are observed around 300 cm⁻¹ and 754 cm⁻¹, respectively. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-F Stretch (Asymmetric) | 1200-1400 | Strong | Weak |

| C-F Stretch (Symmetric) | 1000-1200 | Strong | Weak |

| C-C Stretch | 900-1200 | Medium | Medium |

| C-Cl Stretch | 600-800 | Strong | Strong |

| C-I Stretch | 500-600 | Medium | Very Strong |

| Deformation Modes | < 500 | Variable | Variable |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of fluorinated organic compounds. Both ¹⁹F and ¹³C NMR provide critical data for 1,1-dichloro-2-iodo-1,2,2-trifluoroethane.

¹⁹F NMR Spectroscopy: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR studies. nih.gov The chemical shift of fluorine is highly sensitive to its electronic environment. dovepress.com For this compound (CF₃-CCl₂I), a single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift for CF₃ groups typically falls within the range of -60 to -80 ppm relative to CFCl₃. ucsb.educolorado.edu The high electronegativity of the adjacent dichlorinated carbon would place the shift in the downfield end of this range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show two distinct signals corresponding to the two carbon atoms in the molecule, C-1 (-CCl₂I) and C-2 (-CF₃). The chemical shifts are significantly influenced by the attached halogen atoms. researchgate.net The carbon of the -CCl₂I group (C-1) would be deshielded by the two chlorine atoms and the iodine atom, appearing at a lower field. The carbon of the -CF₃ group (C-2) will be even more significantly deshielded by the three fluorine atoms and will also be split into a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms. The ¹JCF coupling constants for CF₃ groups are typically large, in the range of 230-345 Hz. researchgate.net The C-1 signal will be split into a quartet by the three fluorine atoms on the adjacent carbon, a two-bond coupling (²JCF), which is significantly smaller, typically in the range of 20-30 Hz. researchgate.net

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹⁹F | -CF₃ | -60 to -75 | Singlet | N/A |

| ¹³C | -CCl₂I | 70 - 90 | Quartet | ²JCF ≈ 20-30 |

| -CF₃ | 115 - 130 | Quartet | ¹JCF ≈ 270-300 |

Mass Spectrometry for Molecular Identification and Purity Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the purity of a compound through its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be a key identifier. The molecular weight is approximately 313.8 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a cluster of peaks. The most abundant molecular ion peak will be at m/z corresponding to the molecule with two ³⁵Cl atoms. Peaks at M+2 (one ³⁵Cl, one ³⁷Cl) and M+4 (two ³⁷Cl) will also be observed with characteristic intensity ratios.

Electron ionization would lead to predictable fragmentation pathways. The weakest bond in the molecule is the C-I bond, making the loss of an iodine radical (I•, mass 127) a highly probable initial fragmentation step. This would result in a prominent peak at m/z corresponding to [C₂F₃Cl₂]⁺. Other likely fragmentations include the loss of a chlorine radical (Cl•) and cleavage of the C-C bond, leading to fragments such as [CF₃]⁺ (m/z 69) and [CCl₂I]⁺. The base peak in the spectrum is often one of these stable fragment ions.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| ~314 (M⁺) | [C₂F₃³⁵Cl₂I]⁺ | Molecular Ion |

| ~316 (M+2) | [C₂F₃³⁵Cl³⁷ClI]⁺ | Molecular Ion with one ³⁷Cl |

| ~318 (M+4) | [C₂F₃³⁷Cl₂I]⁺ | Molecular Ion with two ³⁷Cl |

| ~187 | [C₂F₃³⁵Cl₂]⁺ | Loss of •I |

| ~279 | [C₂F₃³⁵ClI]⁺ | Loss of •³⁵Cl |

| 69 | [CF₃]⁺ | C-C bond cleavage |

| ~209 | [³⁵CCl₂I]⁺ | C-C bond cleavage |

X-ray Crystallography of Related Halogenated Compounds

While a specific crystal structure for this compound is not documented, X-ray crystallography studies on related halogenated ethanes provide valuable insights into the potential solid-state packing and polymorphism. nih.govnih.gov Many small, symmetrically substituted organic molecules, including halogenated ethanes, exhibit polymorphism, where they can crystallize in multiple distinct forms depending on conditions like temperature and pressure. kaust.edu.saresearchgate.netresearchgate.net

For instance, studies on compounds like 1,2-bis((2-(bromomethyl)phenyl)thio)ethane have revealed how different packing arrangements (polymorphs) are influenced by weak intermolecular interactions such as C-H···π and π-π stacking. researchgate.net In halogenated compounds, halogen-halogen interactions (e.g., Cl···Cl, Br···Br, I···I) and halogen bonds (interactions between a halogen atom and a Lewis base) can play a significant role in directing the crystal packing. The presence of both chlorine and iodine in the target molecule suggests that a complex interplay of these interactions would govern its crystal structure. The shape of the molecule and the distribution of electrostatic potential on its surface would determine the efficiency of molecular packing, leading to the formation of specific crystalline motifs.

Studies on Intramolecular and Intermolecular Vibrational Energy Transfer

The dynamics of energy flow within and between molecules following vibrational excitation are critical for understanding their reactivity. Intramolecular Vibrational Redistribution (IVR) is the process by which energy, initially localized in a specific vibrational mode, is redistributed among other vibrational modes within the same molecule. wikipedia.orgethz.ch The rate of IVR is highly dependent on the density of vibrational states and the strength of anharmonic coupling between them.

For a molecule like this compound, with its relatively low symmetry and a variety of vibrational frequencies (from the light C-F stretches to the heavy C-I stretch), the density of vibrational states is expected to be high even at moderate energies. This would facilitate rapid IVR. Theoretical and experimental studies on similar molecules suggest that IVR can occur on timescales ranging from picoseconds to femtoseconds. iitk.ac.inrsc.org The presence of the heavy iodine atom can introduce low-frequency modes that couple efficiently with other vibrations, potentially accelerating the IVR process.

Intermolecular vibrational energy transfer, the process of energy moving between colliding molecules, is also a key process, particularly in the condensed phase. The efficiency of this energy transfer depends on the matching of vibrational frequencies between the colliding partners and the strength of intermolecular forces. In the case of this compound, dipole-dipole interactions and halogen bonding could provide efficient pathways for intermolecular energy exchange. escholarship.org

Computational and Theoretical Investigations of 1,1 Dichloro 2 Iodo 1,2,2 Trifluoroethane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

However, a thorough search of scientific databases reveals a lack of specific studies that have published these quantum chemical calculations for 1,1-dichloro-2-iodo-1,2,2-trifluoroethane. While general principles can be inferred from similar halogenated ethanes, precise data on orbital energies and charge distributions for this specific molecule remain unquantified in the available literature.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the energetics of chemical reactions, including transition states and reaction mechanisms. For this compound, DFT studies could provide significant insights into its atmospheric degradation pathways, potential for thermal decomposition, and reactivity with other chemical species. These calculations are instrumental in constructing potential energy surfaces and identifying the most probable reaction routes.

Despite the utility of DFT in chemical research, specific studies applying this method to the reaction pathways of this compound have not been identified in the surveyed literature. Research on other fluorinated and chlorinated ethanes is more common, but direct theoretical examinations of the reaction mechanisms involving this iodo-substituted compound are not presently available.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would be invaluable for performing a conformational analysis. This would involve exploring the different spatial arrangements of the atoms (conformers) that can be achieved through rotation around the carbon-carbon single bond and determining their relative stabilities. The conformational landscape of a molecule influences its physical properties and biological interactions.

While the conformational analysis of simpler dihaloethanes is a classic topic in physical chemistry, specific molecular dynamics simulation data for this compound is not found in the existing body of scientific publications. The presence of five different halogen substituents of varying sizes would likely result in a complex potential energy surface for rotation, which remains to be computationally explored. The relative populations of different conformers at various temperatures are therefore not documented.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly those based on quantum mechanics, are frequently employed to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predicted spectra can aid in the identification and characterization of a compound by providing a theoretical benchmark for comparison with experimental data. For this compound, computational spectroscopy could predict characteristic vibrational frequencies and chemical shifts.

A review of the literature indicates that computationally predicted spectroscopic data for this compound has not been published. While general methodologies for predicting such properties are well-established, their specific application to this compound is not documented, leaving a gap in the theoretical characterization of this molecule.

Transformative Applications in Chemical Synthesis and Materials Science

Role as a Fluorinated Building Block in Organic Synthesis

The utility of 1,1-dichloro-2-iodo-1,2,2-trifluoroethane in organic synthesis is primarily centered on its function as a building block for introducing fluorine-containing moieties. The carbon-iodine bond is the most labile site in the molecule, making it susceptible to cleavage under various conditions to initiate further reactions. This allows for the strategic incorporation of the -CFClCF2Cl or a related fragment into larger, more complex structures, which is of high interest in the development of pharmaceuticals, agrochemicals, and advanced materials where fluorine substitution can impart desirable properties.

Synthesis of Complex Trifluoroethylated Molecules

While specific documented examples for this compound are not extensively reported in mainstream literature, its structure is analogous to other iodofluoroalkanes that are widely used to introduce fluoroalkyl chains. The carbon-iodine bond can be cleaved homolytically using radical initiators (e.g., peroxides, UV light) or via transition-metal catalysis to generate a dichlorotrifluoroethyl radical or organometallic species. This reactive intermediate can then participate in addition reactions with unsaturated systems like alkenes and alkynes, or in cross-coupling reactions, to form more complex trifluoroethylated products.

Table 1: Potential Reactions for Trifluoroethylation

| Reaction Type | Reactant | Potential Product Class |

|---|---|---|

| Radical Addition | Alkenes/Alkynes | Functionalized Dichlorotrifluoroethyl Alkanes/Alkenes |

| Reductive Coupling | Carbonyls | Dichlorotrifluoroethylated Alcohols |

Precursor for Fluoroalkylmethyl-Substituted Cyclopropane (B1198618) Derivatives

Fluorinated cyclopropanes are valuable structural motifs in medicinal chemistry due to their unique conformational constraints and metabolic stability. The synthesis of fluoroalkyl-substituted cyclopropanes often involves the reaction of a carbene or a carbenoid with an alkene. Although direct use of this compound for this purpose is not well-documented, related methodologies suggest its potential. For instance, treatment with a strong base could potentially lead to the elimination of HI to form an olefin, or reaction with an organometallic reagent could generate a species that adds across a double bond to form a cyclopropane ring. More commonly, other strategies like the electrophilic cyclization of homoallylic boronates are employed for creating fluoromethylated cyclopropanes. researchgate.net

Formation of Fluorinated Carbonyl Compounds

Fluorinated carbonyl compounds, such as ketones and aldehydes, are important intermediates for synthesizing other valuable molecules. nih.govnih.gov The conversion of haloalkanes to carbonyls is a fundamental transformation in organic chemistry. For this compound, this could theoretically be achieved through a multi-step sequence. For example, elimination of iodine and chlorine could yield a fluorinated alkene, which could then be subjected to ozonolysis or other oxidative cleavage methods to produce a fluorinated carbonyl compound. The synthesis of α,α-chlorofluoro carbonyl compounds has been achieved from simple carbonyl precursors, highlighting the interest in this class of molecules. nih.gov

Monomer and Polymer Applications

In materials science, fluorinated compounds are critical for the production of high-performance polymers with exceptional thermal stability, chemical resistance, and unique surface properties. The specific structure of this compound suggests potential, though underexplored, roles in this field.

Preparation of Functionalized Fluorosilicon Monomers

Fluorosilicones are a class of polymers that combine the properties of fluorocarbons and silicones, resulting in materials with wide service temperature ranges and excellent resistance to nonpolar solvents. The synthesis of the monomers for these polymers often requires building blocks containing both fluorine and a reactive site compatible with silicon chemistry. This compound could potentially serve as such a building block. The reactive C-I bond could be used to attach the dichlorotrifluoroethyl group to a silicon-containing molecule, for example, through a hydrosilylation reaction with a vinylsilane or direct coupling with a silylmetallic reagent, to generate novel functionalized fluorosilicon monomers for subsequent polymerization.

Utilization in Fluoropolymer Development for Specialized Applications

The development of new fluoropolymers often relies on the synthesis of novel monomers or the use of specialized agents to control the polymerization process. While this compound is not a conventional monomer, its C-I bond makes it a potential chain-transfer agent in radical polymerization. In a process known as iodine-transfer polymerization (ITP), such compounds can be used to control the molecular weight and architecture of polymers. This would allow for the synthesis of fluoropolymers with a dichlorotrifluoroethyl end-group, which could be used for further functionalization or to impart specific surface properties to the final material.

Table 2: Potential Applications in Polymer Science

| Application Area | Role of Compound | Resulting Product/Feature |

|---|---|---|

| Fluorosilicones | Precursor | Synthesis of novel fluorosilicon monomers |

| Fluoropolymers | Chain-Transfer Agent | Molecular weight control; functional end-groups |

Synthesis of Fluorinated Monomers and Oligomers of Vinyl Phosphonic Acid

The synthesis of fluorinated monomers and oligomers of vinyl phosphonic acid is a significant area of research due to the potential applications of the resulting polymers in areas such as proton exchange membranes for fuel cells, dental adhesives, and bone cement. While a direct synthesis route commencing from this compound is not extensively documented in publicly available literature, a plausible synthetic pathway can be conceptualized based on established reactions of fluoroalkyl iodides.

A probable approach involves the radical addition of this compound across the double bond of a vinyl phosphonate (B1237965) ester, such as diethyl vinylphosphonate. This type of reaction is typically initiated by thermal or photochemical methods, or through the use of a radical initiator. The carbon-iodine bond is the most likely to undergo homolytic cleavage, generating a 1,1-dichloro-1,2,2-trifluoroethyl radical. This radical would then add to the vinyl phosphonate. Subsequent abstraction of an iodine atom from another molecule of this compound would yield the adduct and propagate the radical chain.

The resulting saturated phosphonate ester could then undergo dehydrohalogenation to reintroduce a double bond, and subsequent de-esterification, for instance, through hydrolysis with a strong acid or reaction with a reagent like bromotrimethylsilane, would yield the desired fluorinated vinyl phosphonic acid monomer.

Oligomerization could be achieved by controlling the stoichiometry of the reactants during the initial radical addition or by polymerizing the synthesized fluorinated vinyl phosphonic acid monomer. The properties of the resulting oligomers and polymers, such as their acidity, thermal stability, and hydrophobicity, would be influenced by the presence of the dichlorotrifluoroethyl group.

Interactive Data Table: Plausible Reaction Scheme for Fluorinated Vinyl Phosphonic Acid Monomer Synthesis

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Radical Addition | This compound, Diethyl vinylphosphonate | Radical initiator (e.g., AIBN), Heat or UV light | Diethyl (2-(1,1-dichloro-1,2,2-trifluoroethyl)-1-iodoethyl)phosphonate |

| 2. Dehydrohalogenation | Diethyl (2-(1,1-dichloro-1,2,2-trifluoroethyl)-1-iodoethyl)phosphonate | Strong, non-nucleophilic base (e.g., DBU) | Diethyl (2-(1,1-dichloro-1,2,2-trifluoroethyl)vinyl)phosphonate |

| 3. De-esterification | Diethyl (2-(1,1-dichloro-1,2,2-trifluoroethyl)vinyl)phosphonate | Acid hydrolysis or Bromotrimethylsilane | (2-(1,1-dichloro-1,2,2-trifluoroethyl)vinyl)phosphonic acid |

Routes to Fluorinated Styrenes for Polymerization

A documented route for the synthesis of fluorinated styrenes utilizes an isomer of the subject compound, 1,2-dichloro-2-iodo-1,1,2-trifluoroethane, demonstrating a practical application of such haloalkanes in monomer synthesis. This two-stage method can be adapted to synthesize 1,2,2-trifluorostyrene. fluorine1.ru

The initial step involves the thermal addition of 1,2-dichloro-2-iodo-1,1,2-trifluoroethane to benzene. This reaction is typically carried out in an autoclave at elevated temperatures, around 200°C. The process results in the formation of trifluorodichloroethylbenzene. fluorine1.ru

In the second stage, the resulting trifluorodichloroethylbenzene undergoes dechlorination to yield the desired 1,2,2-trifluorostyrene. This is commonly achieved by reacting it with zinc dust. fluorine1.ru The zinc acts as a reducing agent, removing the two chlorine atoms and creating a carbon-carbon double bond, thus forming the styrenic monomer.

This synthetic approach highlights the utility of polychlorofluoroiodoethanes as building blocks for creating fluorinated aromatic monomers. These monomers are valuable for the production of specialty polymers with unique properties.

Interactive Data Table: Synthesis of 1,2,2-Trifluorostyrene

| Step | Reactants | Reagents/Conditions | Product |

| 1. Thermal Addition | 1,2-dichloro-2-iodo-1,1,2-trifluoroethane, Benzene | Autoclave, 200°C | Trifluorodichloroethylbenzene |

| 2. Dechlorination | Trifluorodichloroethylbenzene | Zinc dust | 1,2,2-Trifluorostyrene |

Advanced Materials Development using this compound Derivatives

Derivatives of this compound, such as the fluorinated styrenes discussed previously, are instrumental in the development of advanced materials. The polymerization of these monomers can lead to polymers with exceptional properties, including high thermal stability, chemical resistance, and unique optical and dielectric characteristics.

For instance, poly(pentafluorostyrene), a polymer derived from a similar fluorinated styrene, exhibits a high glass transition temperature and excellent thermal stability. It also possesses a low refractive index and a low dielectric constant, making it a candidate for applications in microelectronics and as a cladding layer in optical waveguides. ossila.com Furthermore, the fluorine atoms on the aromatic ring of such polymers can be substituted to introduce other functional groups, such as sulfonic or phosphonic acids. This post-functionalization allows for the creation of materials with tailored properties, for example, for use as proton-exchange membranes in fuel cells. ossila.com

Polymers derived from 1,2,2-trifluorostyrene are expected to exhibit similar beneficial properties. The presence of the trifluorovinyl group in the polymer backbone would contribute to high thermal and chemical stability. The phenyl groups, on the other hand, could be functionalized to modify the polymer's properties for specific applications. The resulting materials could find use in creating hydrophobic and oleophobic surfaces, high-performance coatings, and advanced dielectric materials.

Interactive Data Table: Potential Properties and Applications of Polymers from this compound Derivatives

| Polymer Type | Potential Properties | Potential Applications |

| Poly(trifluorostyrene) | High thermal stability, Chemical resistance, Low refractive index, Low dielectric constant, Hydrophobicity, Oleophobicity | Microelectronics, Optical waveguides, High-performance coatings, Dielectric materials, Antifouling surfaces |

| Functionalized Poly(trifluorostyrene) | Tunable surface energy, Ionic conductivity (with acid groups), Chemical reactivity | Proton-exchange membranes (fuel cells), Specialty membranes for separation, Functional coatings, Polymer supports for catalysts |

| Copolymers with other monomers | Modified mechanical properties, Tailored solubility, Controlled refractive index | Blends with other polymers, Advanced optical materials, Processable high-performance plastics |

Environmental Photochemistry and Atmospheric Degradation Research of Halogenated Ethanes

Methodologies for Investigating Atmospheric Fate

The atmospheric fate of halogenated ethanes, including compounds like 1,1-dichloro-2-iodo-1,2,2-trifluoroethane, is determined through a combination of laboratory experiments and computational modeling. These methodologies are crucial for understanding the reaction pathways, degradation rates, and ultimate environmental impact of these substances.

Laboratory-Based Techniques:

Smog Chambers and Reaction Chambers: These are large, controlled environments designed to simulate atmospheric conditions. nih.govcopernicus.orgmdpi.comd-nb.info By introducing a halogenated compound along with key atmospheric oxidants like hydroxyl radicals (OH) or ozone (O3) under controlled ultraviolet (UV) radiation, scientists can monitor the decay of the parent compound and the formation of degradation products over time. nih.govcopernicus.orgmdpi.comd-nb.info Smog chambers can range in size from a few liters to several hundred cubic meters and are often equipped with a suite of analytical instruments to track the chemical evolution of the system. d-nb.info

Flow Reactors: These systems offer a way to study specific chemical reactions under continuous flow conditions, often at various temperatures and pressures. d-nb.info They are particularly useful for isolating elementary reactions and determining their rate constants. Flow reactors are often coupled with sensitive detection methods to measure the concentrations of reactants and short-lived radical species.

Spectroscopic Methods: Advanced spectroscopic techniques are employed for the real-time detection and quantification of reactants and products.

Fourier Transform Infrared (FTIR) Spectroscopy: This method is commonly used in smog chamber studies to identify and quantify stable degradation products by their unique infrared absorption spectra. nih.gov

Cavity Ring-Down Spectroscopy (CRDS): CRDS is a highly sensitive laser absorption technique used to measure trace gases and reactive radical species at very low concentrations. leeds.ac.uklouisville.eduoptica.org It works by measuring the decay rate of light in a high-finesse optical cavity, which is altered by the presence of an absorbing species. leeds.ac.uklouisville.edu This method is valuable for kinetic studies and for detecting important atmospheric intermediates. louisville.edu

Computational Modeling:

Chemical transport models (CTMs) are sophisticated computer simulations that incorporate laboratory-derived kinetic and photochemical data to predict the distribution, transport, and lifetime of a compound on a regional or global scale. These models solve complex differential equations that describe emissions, transport, chemical reactions, and deposition processes in the atmosphere. copernicus.org

Gas-Phase Reaction Kinetics with Atmospheric Oxidants (e.g., Hydroxyl Radicals)

The primary gas-phase degradation pathway for many halogenated alkanes in the troposphere is reaction with the hydroxyl radical (OH). copernicus.orgcopernicus.orgmdpi.com OH radicals are highly reactive and initiate the oxidation of organic compounds by abstracting a hydrogen atom. nih.gov

For this compound (C2Cl2F3I), the molecule is fully halogenated and contains no hydrogen atoms. Consequently, the degradation pathway of H-atom abstraction by OH radicals is not possible. Reactions with other atmospheric oxidants such as ozone (O3) and the nitrate (B79036) radical (NO3) are also considered negligible for saturated haloalkanes.

The reaction of fully halogenated chlorofluorocarbons (CFCs) with OH radicals is known to be extremely slow, with rate constants typically less than 1 x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.gov This makes OH-initiated oxidation an insignificant removal process for such compounds. The atmospheric persistence of many CFCs is due to the absence of an efficient reaction with OH. nih.govcopernicus.org While reaction with excited oxygen atoms (O(¹D)) can be a loss process in the stratosphere, it is not a significant factor in the troposphere. nih.govcopernicus.org

To illustrate the importance of C-H bonds for OH-radical-initiated degradation, the following table presents the OH reaction rate constants for several hydrogen-containing halogenated ethanes.

| Compound Name | Chemical Formula | OH Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 1,1-Dichloro-1-fluoroethane (HCFC-141b) | CH₃CCl₂F | 7.1 x 10⁻¹⁵ |

| 1-Chloro-1,1-difluoroethane (HCFC-142b) | CH₃CClF₂ | 4.0 x 10⁻¹⁵ |

| 1,1,1,2-Tetrafluoroethane (HFC-134a) | CH₂FCF₃ | 4.6 x 10⁻¹⁵ |

| 1,1,1-Trifluoroethane (HFC-143a) | CH₃CF₃ | 1.1 x 10⁻¹⁵ |

| 1,1-Difluoroethane (HFC-152a) | CH₃CHF₂ | 2.9 x 10⁻¹⁴ |

Data sourced from various atmospheric chemistry databases and literature reviews.

Given the lack of C-H bonds, the dominant atmospheric loss process for this compound is not reaction with oxidants but rather photochemical decomposition.

Photochemical Decomposition Pathways under Simulated Atmospheric Conditions

Photochemical decomposition, or photolysis, is the process by which a molecule is broken down by absorbing solar radiation. For halogenated ethanes, the susceptibility to photolysis is highly dependent on the type of carbon-halogen bonds present in the molecule. The bond dissociation energies decrease significantly down the halogen group: C-F > C-Cl > C-Br > C-I. youtube.comlibretexts.org

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds and is susceptible to cleavage by radiation in the actinic region (wavelengths > 290 nm), which penetrates the troposphere. escholarship.org Therefore, the primary photochemical decomposition pathway for this compound is the fission of the C-I bond. escholarship.org

Primary Photolysis Step: The absorption of a photon with sufficient energy leads to the homolytic cleavage of the C-I bond, producing a haloalkyl radical and an iodine atom:

CF₃CCl₂I + hν (λ > 290 nm) → •CF₃CCl₂ + I•

Studies on similar iodoalkanes confirm that C-I bond fission is the dominant channel upon photolysis. escholarship.org The quantum yield (Φ) for a photochemical reaction is the number of molecules undergoing a specific event divided by the number of photons absorbed. wikipedia.org For the photolysis of simple iodoalkanes in the troposphere, the quantum yield for C-I bond fission is expected to be close to unity, meaning that nearly every absorbed photon leads to the breaking of the bond. copernicus.org

The resulting iodine atom (I•) can participate in complex atmospheric catalytic cycles that can lead to ozone depletion in the troposphere. The haloalkyl radical (•CF₃CCl₂) will react rapidly with molecular oxygen (O₂) in the atmosphere, initiating a series of oxidation reactions that ultimately lead to the formation of more stable products like phosgene (B1210022) (COCl₂) and trifluoroacetyl chloride (CF₃COCl), which can be removed from the atmosphere by hydrolysis in cloud water.

Atmospheric Lifetime Modeling of Halogenated Organic Compounds

For a compound removed by both reaction with OH radicals and photolysis, the total loss rate (L) is the sum of the rates of these processes:

L = k[OH] + J

Where:

k is the rate constant for the reaction with OH radicals.

[OH] is the average global concentration of OH radicals.

J is the photolysis rate constant, which depends on the compound's absorption cross-section, the solar actinic flux, and the quantum yield of dissociation. copernicus.org

The atmospheric lifetime is the inverse of the total loss rate:

τ = 1 / L = 1 / (k[OH] + J)

As established for this compound, the reaction with OH is negligible (k ≈ 0). Therefore, its atmospheric lifetime is dictated almost entirely by its photolysis rate:

τ ≈ 1 / J

Due to the weak C-I bond, the photolysis rate (J) for iodoalkanes is rapid, leading to very short atmospheric lifetimes, typically on the order of days. scispace.com This contrasts sharply with fully halogenated CFCs that lack C-I bonds and are removed primarily by much slower photolysis in the stratosphere, resulting in very long lifetimes. nih.govcopernicus.orgcopernicus.org

The following table provides a comparison of atmospheric lifetimes for various halogenated ethanes, highlighting the influence of different removal mechanisms.

| Compound Name | Chemical Formula | Primary Removal Process | Atmospheric Lifetime |

|---|---|---|---|

| This compound | CF₃CCl₂I | Tropospheric Photolysis | Days (estimated) |

| 1,1,1,2-Tetrafluoroethane (HFC-134a) | CH₂FCF₃ | Reaction with OH | 14 years |

| 1,1-Dichloro-1-fluoroethane (HCFC-141b) | CH₃CCl₂F | Reaction with OH | 9.4 years |

| 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) | CClF₂CCl₂F | Stratospheric Photolysis | 93 years |

| Chloropentafluoroethane (CFC-115) | CF₃CClF₂ | Stratospheric Photolysis | ~492 years |

Data sourced from various atmospheric chemistry databases and scientific assessments.

Patent Landscape and Commercial Research Trends Involving 1,1 Dichloro 2 Iodo 1,2,2 Trifluoroethane

Analysis of Synthetic Process Patents

Intellectual property in the synthesis of halogenated ethanes is well-established, with numerous patents covering various methods of fluorination, chlorination, and isomerization. Although patents explicitly claiming the synthesis of 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane are not readily identifiable, the patent landscape for analogous hydrochlorofluorocarbons (HCFCs) and chlorofluorocarbons (CFCs) offers significant insight into the likely synthetic routes and areas of innovation.

Research and patent filings for related compounds focus on achieving high yields and purity while maintaining cost-effectiveness. For instance, patents for compounds like 1,2-dichloro-1,1,2-trifluoroethane (B1204223) often describe processes involving the catalytic reaction of precursors such as tetrachloroethylene (B127269) with hydrofluoric acid. epo.org Key areas of innovation in these patents frequently revolve around the catalyst systems, which are crucial for controlling the reaction's selectivity and efficiency.

A common theme in the synthesis of such compounds is the multi-step nature of the processes, which may include:

Fluorination: The substitution of chlorine atoms with fluorine using reagents like hydrogen fluoride (B91410) (HF). The manufacturing of chlorofluorocarbons often involves liquid-phase processes using antimony-based catalysts or continuous vapor-phase processes with chromium, iron, or alumina (B75360) catalysts. nih.gov

Isomerization: Conversion of one structural isomer to another to obtain the desired product. For example, processes have been patented that involve isomerizing 1,1,2-trichloro-1,2,2-trifluoroethane to form an intermediate that is then fluorinated. google.com

Purification: Separation of the target compound from by-products and unreacted starting materials, which is critical for achieving the required purity for subsequent applications.

The table below summarizes typical patented synthetic approaches for structurally similar chlorofluoroethanes, which would likely inform any commercial synthesis of this compound.

| Patent Focus | Precursor Compound(s) | Key Process/Catalyst | Target Compound Example |

| Catalytic Fluorination | Tetrachloroethylene, Hydrofluoric Acid | Trivalent chromium salt on AlF₃ support | 1,2-dichloro-1,1,2-trifluoroethane epo.org |

| Liquid-Phase Fluorination | 1,1,2-trichloro-2,2-difluoroethane, HF | Antimony pentachloride | 1,1-dichloro-2,2,2-trifluoroethane google.com |

| Isomerization & Fluorination | 1,1,2-trichloro-1,2,2-trifluoroethane | Isomerization catalyst (e.g., Al, Cr halides) followed by fluorination | 1,1-dichloro-1,2,2,2-tetrafluoroethane google.com |

Given that this compound is a highly specialized molecule, its synthesis would likely be covered by process patents focusing on novel methods of introducing the iodine atom into the dichlorotrifluoroethane backbone.

Intellectual Property in Application Technologies

The primary application for this compound appears to be as a specialized chemical intermediate. chemicalbook.com This role heavily influences the nature of intellectual property associated with its use. Instead of being the final product, it serves as a critical building block in the synthesis of more complex molecules. Therefore, patents in this area are more likely to be found within the scope of application-specific technologies rather than on the compound itself.

Potential areas where this compound could be a key intermediate, and thus where related patents might exist, include:

Fluorinated Monomers and Polymers: The compound can be used to synthesize fluorinated monomers for specialty polymers with unique properties such as high thermal stability and chemical resistance. chemicalbook.com

Pharmaceuticals and Agrochemicals: The trifluoroethane moiety is a common feature in many biologically active molecules. This compound could serve as a precursor in the synthesis of novel pesticides or therapeutic agents.

Complex Organic Synthesis: It is cited as being useful in the creation of per(poly)fluoroalkylmethyl-substituted cyclopropane (B1198618) derivatives and other complex fluorinated molecules. chemicalbook.com

The intellectual property trend in this context is for companies to patent the final, high-value product (e.g., a new polymer, drug, or pesticide) and the specific synthetic pathway used to create it, which would implicitly cover the use of this compound as an intermediate. This strategy protects the commercially valuable end-product rather than the intermediate chemical, which may be sourced from various suppliers.

Future Research Directions and Emerging Opportunities for 1,1 Dichloro 2 Iodo 1,2,2 Trifluoroethane

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methods for producing halogenated hydrocarbons. For 1,1-dichloro-2-iodo-1,2,2-trifluoroethane, future research will likely prioritize green chemistry principles to minimize waste and energy consumption. Key areas of focus could include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing byproducts.

Catalytic Processes: Replacing stoichiometric reagents with catalytic alternatives can significantly reduce waste and improve efficiency. For instance, studies on related fluorinated compounds have explored catalytic hydrolysis and oxidation as routes to valuable products like trifluoroacetic acid. rsc.org

Renewable Feedstocks: Investigating the potential use of bio-based starting materials to reduce reliance on petrochemical sources.

Energy Efficiency: Employing reaction conditions that require less energy, such as lower temperatures and pressures, potentially through the use of novel catalysts or energy sources like light or ultrasound.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the carbon-halogen bonds in this compound is a key feature for its use as a synthetic intermediate. Future research will likely focus on developing advanced catalytic systems to precisely control its chemical transformations.

One promising area is visible-light-induced photoredox catalysis . This technique uses light energy to initiate radical reactions under mild conditions. Research on similar iodo-fluorinated compounds, such as 1,1,1-trifluoro-2-iodoethane, has shown that photoredox reactions can effectively generate trifluoroethyl radicals for addition to alkenes and silyl (B83357) enol ethers. researchgate.net Applying this approach to this compound could enable the selective activation of the C-I bond to form a dichlorotrifluoroethyl radical, a valuable building block for complex molecule synthesis.

Additionally, transition metal catalysis offers significant opportunities. Copper-promoted reactions, for example, have been used to efficiently activate the C-Cl bonds in 1,1-dichloro-2,2,2-trifluoroethane (HCFC-123). researchgate.net A similar strategy could be developed for this compound to enable selective cross-coupling or functionalization reactions at the dichlorinated carbon center.

| Catalytic Approach | Target Bond Activation | Potential Reaction Type | Desired Outcome |

| Photoredox Catalysis | C-I | Atom Transfer Radical Addition (ATRA) | Introduction of the C2Cl2F3 group into organic molecules. |

| Copper Catalysis | C-Cl | Cross-Coupling / Phosphonylation | Formation of new C-C or C-P bonds at the dichloro-substituted carbon. |

| Palladium Catalysis | C-I / C-Cl | Suzuki, Sonogashira, or Heck Coupling | Synthesis of complex fluorinated aromatics, alkynes, and alkenes. |

Advanced Applications in Specialty Chemical and Material Industries

While specific applications for this compound are not yet widely established, its unique structure suggests significant potential as a precursor in various high-value industries. ontosight.ai The presence of both chlorine and fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to larger molecules.

Future applications could be found in:

Agrochemicals and Pharmaceuticals: The dichlorotrifluoroethyl moiety could be incorporated into bioactive molecules to enhance properties like lipophilicity and metabolic stability.

Fluoropolymers: The compound could serve as a monomer or a chain-transfer agent in the synthesis of specialty polymers with tailored thermal and chemical resistance.

Advanced Materials: As a building block, it could be used to create novel liquid crystals, dielectric fluids, or functional coatings where its specific combination of halogens contributes to desired performance characteristics. The 1,1-dichloroalkene functional group, which can be derived from related structures, is a valuable intermediate in the synthesis of insecticides and natural products. beilstein-journals.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimization processes. nih.govresearchgate.net For a complex molecule like this compound, these computational tools offer several opportunities.

Synthesis Planning: ML models, particularly those based on deep learning, can analyze vast reaction databases to propose novel and efficient synthetic routes, a process known as computer-aided synthesis planning (CASP). beilstein-journals.orgmdpi.com This can help chemists identify more sustainable or cost-effective ways to produce the compound.

Reaction Optimization: AI algorithms can predict reaction outcomes, such as yield, under various conditions (e.g., temperature, solvent, catalyst). gcande.org This allows for the rapid in-silico screening of experimental parameters, reducing the number of physical experiments needed to find the optimal synthesis conditions.

Catalyst Discovery: Machine learning can screen virtual libraries of potential catalysts to identify candidates with high activity and selectivity for specific transformations involving the compound. gcande.org This accelerates the development of the novel catalytic systems discussed in section 9.2.

Property Prediction: AI can be used to predict the physical, chemical, and material properties of new compounds derived from this compound, guiding the design of new specialty chemicals and materials with desired functionalities.

| AI/ML Application | Technique/Model | Objective for this compound |

| Retrosynthesis | Transformer-based Neural Networks | Propose novel and efficient synthetic pathways. beilstein-journals.org |

| Reaction Condition Prediction | Global Models / Deep Learning | Recommend optimal catalysts, solvents, and temperatures. nih.govbeilstein-journals.org |

| Catalyst Design | Multivariate Statistical Analysis | Screen virtual libraries to discover new catalysts for selective C-I or C-Cl functionalization. gcande.org |

| New Material Discovery | Generative Models | Design novel polymers or specialty chemicals incorporating the C2Cl2F3I structure with targeted properties. |

Interdisciplinary Research with Emerging Technologies

The future potential of this compound will be maximized through collaboration with emerging technological fields.

Automated Synthesis: The integration of AI with robotic platforms enables the creation of "self-driving" laboratories that can autonomously plan, execute, and optimize chemical reactions. mdpi.comarxiv.org Applying this technology could rapidly accelerate the exploration of the compound's reactivity and the development of new derivatives.

Microfluidics and Flow Chemistry: Conducting reactions in microreactors provides superior control over reaction parameters, enhances safety, and allows for seamless scalability. This is particularly advantageous for halogenation reactions, which can be highly energetic. The on-chip synthesis of novel compounds is an emerging area where this technology could be applied. nih.gov

Computational Chemistry: Quantum chemistry tools can provide deep mechanistic insights into the reactivity of the C-Cl and C-I bonds, helping to explain experimental observations and guide the design of more effective catalysts and reactions. gcande.org This synergy between computational and experimental work is crucial for tackling complex chemical challenges.

Q & A

Q. How can researchers resolve contradictions in reported physicochemical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.